molecular formula C11H10N4O3S2 B392614 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 310875-70-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No. B392614
CAS RN: 310875-70-8
M. Wt: 310.4g/mol
InChI Key: PUMSKWHEQKGHFR-UHFFFAOYSA-N
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Description

“N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide” is a chemical compound with the molecular formula C11H10N4O3S2 . It has an average mass of 310.352 Da and a mono-isotopic mass of 310.019440 Da .


Synthesis Analysis

The synthesis of compounds similar to “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide” involves complex chemical reactions . For instance, 1,3,4-thiadiazole derivatives have been synthesized from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions . Another method involves the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Antimicrobial Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: has been investigated for its antimicrobial potential. In a study by Azzam and Elgemeie, sixteen novel derivatives of this compound were synthesized and evaluated against both bacterial and fungal strains . Notably, compound 14b demonstrated excellent antimicrobial activity compared to other synthesized compounds. Additionally, triazolo[1,5-a]pyridines 10c and 10e exhibited marked activity against certain Gram-negative bacteria.

Antitumor and Cytotoxic Effects

While not directly studied for antitumor properties, similar heterocyclic compounds have shown promise in cancer research. For instance, thiazoles and related derivatives have been explored for their cytotoxic effects on human tumor cell lines . Although specific data on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide are lacking, its structural features warrant further investigation in this context.

Chemotherapeutic Potential

Given the compound’s heterocyclic nature and nitrobenzamide moiety, it may serve as a chemotherapeutic agent. Researchers have previously identified synthetic methods for related compounds, making them attractive candidates for drug development . Investigating the molecular mechanisms and potential targets of this compound could reveal valuable insights.

Drug Resistance Mitigation

Given the global challenge of antimicrobial resistance, novel compounds like this one are crucial. Investigating its ability to combat drug-resistant strains could contribute to overcoming this pressing issue.

Safety and Hazards

The safety and hazards associated with “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide” are not explicitly mentioned in the searched resources .

Future Directions

The future directions for research on “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities . The development of efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-2-19-11-14-13-10(20-11)12-9(16)7-4-3-5-8(6-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSKWHEQKGHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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